Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
CAS No.: 306934-99-6
Cat. No.: VC1986756
Molecular Formula: C13H12BrNO2S
Molecular Weight: 326.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306934-99-6 |
|---|---|
| Molecular Formula | C13H12BrNO2S |
| Molecular Weight | 326.21 g/mol |
| IUPAC Name | ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |
| Standard InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |
Introduction
Chemical Structure and Identifiers
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is characterized by a thiophene ring substituted with an amino group, a 4-bromophenyl group, and an ethyl carboxylate group. The precise arrangement of these substituents contributes to the compound's reactivity and potential applications.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate |
| CAS Registry Number | 306934-99-6 |
| Molecular Formula | C₁₃H₁₂BrNO₂S |
| Molecular Weight | 326.21 g/mol |
| SMILES Notation | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N |
| InChI | 1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 |
| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N |
| PubChem CID | 727636 |
| MDL Number | MFCD00435056 |
The structure consists of a thiophene core with an amino group at position 2, an ethyl carboxylate at position 3, and a 4-bromophenyl group at position 4. This arrangement creates a molecule with multiple functional sites for potential chemical modifications and interactions .
Physical Properties
Understanding the physical properties of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is essential for its handling, storage, and application in various research and industrial settings.
| Property | Value |
|---|---|
| Physical State | Powder |
| Color | Not specified in literature |
| Melting Point | 120-125 °C |
| Density | 1.502 g/cm³ (20 °C, 760 Torr) |
| Solubility | Soluble in organic solvents like DMSO, ethanol, and methanol; poorly soluble in water |
| Storage Temperature | Ambient |
The compound's relatively high melting point indicates significant intermolecular forces, likely including hydrogen bonding involving the amino group. Its density is typical for aromatic compounds containing a bromine atom .
Chemical Reactivity
The presence of multiple functional groups in Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate makes it a versatile intermediate for various chemical transformations.
Reactive Sites
The compound contains several reactive sites that can participate in different chemical reactions:
-
Amino Group: Can undergo N-acylation, N-alkylation, diazotization, and condensation reactions
-
Bromine Substituent: Ideal for cross-coupling reactions (Suzuki, Stille, Negishi)
-
Ethyl Carboxylate: Susceptible to hydrolysis, transesterification, and reduction
-
Thiophene Ring: Can participate in electrophilic aromatic substitution reactions
| Reaction Type | Reaction Conditions | Potential Products |
|---|---|---|
| Hydrolysis | Aqueous base, heat | 2-amino-4-(4-bromophenyl)thiophene-3-carboxylic acid |
| Reduction | LiAlH₄ or NaBH₄ | 2-amino-4-(4-bromophenyl)-3-(hydroxymethyl)thiophene |
| Suzuki Coupling | Pd catalyst, boronic acid | 2-amino-4-(4-arylphenyl)thiophene-3-carboxylate derivatives |
| N-Acylation | Acid chloride, base | N-acyl derivatives with potential biological activity |
| Cyclization | Intramolecular reactions | Fused heterocyclic systems with potential pharmaceutical applications |
The bromine atom in the para position of the phenyl ring is particularly valuable for further functionalization through various cross-coupling reactions, enabling the generation of diverse libraries of derivatives .
| Hazard Type | Classification |
|---|---|
| Health Hazards | Skin Irritation (Category 2) |
| Eye Irritation (Category 2) | |
| Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System) | |
| Environmental Hazards | Aquatic Chronic (Category 4) |
Analytical Methods
Various analytical techniques can be employed to characterize and analyze Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.
Spectroscopic Methods
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals for aromatic protons (6.8-7.5 ppm), ethyl ester protons (triplet ~1.3 ppm, quartet ~4.2 ppm), and amino protons (broad singlet ~5.5-6.0 ppm) |
| ¹³C NMR | Signals for carbonyl carbon (~165 ppm), aromatic carbons (110-150 ppm), and ethyl ester carbons (~14 and ~60 ppm) |
| IR Spectroscopy | Characteristic bands for NH₂ stretching (3300-3400 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Br stretching (~550-650 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z 326 and 328 (with characteristic bromine isotope pattern) |
| UV-Vis Spectroscopy | Absorption maxima related to the conjugated π-system of the thiophene and phenyl rings |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used for purity assessment and reaction monitoring. Typical HPLC conditions might include C18 reverse-phase columns with methanol/water or acetonitrile/water mobile phases .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate and its derivatives provides insights into potential modifications for enhanced biological activity.
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